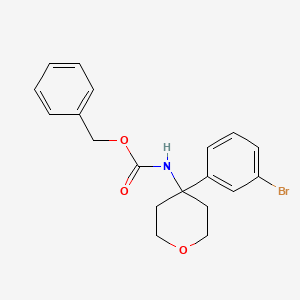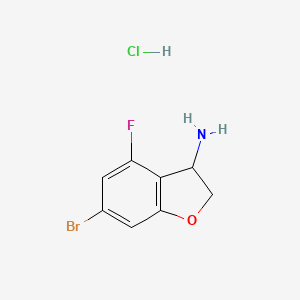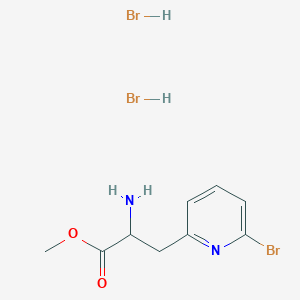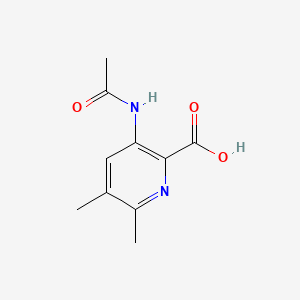
2-Chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
准备方法
The synthesis of 2-Chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one typically involves the reaction of 5-methyl-1,2-thiazole with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
2-Chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The thiazole ring can undergo oxidation, potentially forming sulfoxides or sulfones.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-Chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes . The chlorine atom and carbonyl group also play roles in its reactivity and interactions with biological molecules .
相似化合物的比较
2-Chloro-1-(5-methyl-1,2-thiazol-4-yl)ethan-1-one can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
These compounds share the thiazole ring but differ in their substituents and specific biological activities, highlighting the unique properties of this compound.
属性
分子式 |
C6H6ClNOS |
|---|---|
分子量 |
175.64 g/mol |
IUPAC 名称 |
2-chloro-1-(5-methyl-1,2-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C6H6ClNOS/c1-4-5(3-8-10-4)6(9)2-7/h3H,2H2,1H3 |
InChI 键 |
KRBUEMKISOUWLJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NS1)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-{[(3-chlorophenyl)methyl]amino}propanoate](/img/structure/B13502163.png)
![1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid](/img/structure/B13502169.png)
amine hydrochloride](/img/structure/B13502175.png)

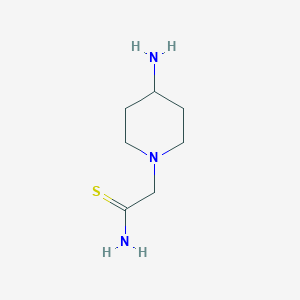
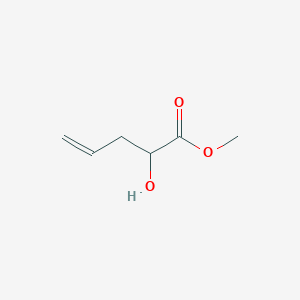
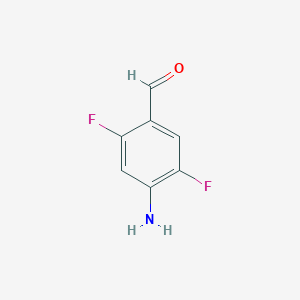
![tert-butylN-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13502203.png)

![4-[(R)-(3-aminophenyl)({4-[(4-fluorophenyl)methyl]piperazin-1-yl})methyl]-N,N-diethylbenzamide trihydrochloride](/img/structure/B13502224.png)
